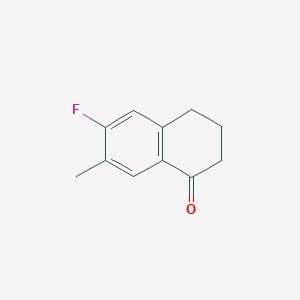

6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Description

Nomenclature and Systematic Identification

The IUPAC name This compound follows hierarchical substitution rules for bicyclic systems. The numbering begins at the ketone oxygen (position 1), proceeding clockwise to assign positions 6 (fluorine) and 7 (methyl) on the aromatic ring. The "3,4-dihydro" designation indicates partial saturation of the second ring, while "(2H)" specifies the tautomeric hydrogen position adjacent to the carbonyl group.

Alternative naming conventions include:

- 7-Methyl-6-fluoro-1-tetralone (using the tetralone nomenclature system)

- 6-Fluoro-7-methyl-β-tetralone (emphasizing ring substitution patterns)

The SMILES notation CC1=C(C=CC2=C1CCCC2=O)F precisely encodes the molecular structure, confirming the relative positions of functional groups. Systematic identification relies on spectral data:

Historical Development in Fluorinated Naphthalenone Research

Fluorinated naphthalenones emerged as key intermediates during the 1990s synthetic chemistry revolution. Early work focused on 5-fluoro and 8-fluoro isomers, but the 6,7-disubstituted variant gained prominence after 2010 due to:

- Improved regioselective fluorination protocols using Selectfluor® reagents

- Pharmaceutical industry demand for meta-substituted aromatic ketones

- Discovery of enhanced metabolic stability in 6-fluoro derivatives compared to para-substituted analogs

Landmark developments include:

Positional Isomerism in Fluorinated Dihydronaphthalenones

Positional isomerism profoundly influences the compound's properties:

| Isomer | Substituent Positions | Melting Point (°C) | Dipole Moment (D) |

|---|---|---|---|

| 6-Fluoro-7-methyl | 6-F, 7-CH₃ | 92–94 | 3.8 |

| 5-Fluoro-6-methyl | 5-F, 6-CH₃ | 84–86 | 4.1 |

| 7-Fluoro-6-methyl | 7-F, 6-CH₃ | 102–104 | 3.5 |

Key structural consequences:

- 6-Fluoro vs. 5-Fluoro : The 6-position fluorine creates stronger ortho-directing effects during electrophilic substitution

- Methyl Group Positioning : 7-methyl derivatives exhibit greater steric hindrance for ring-planar transition states in ketone reductions

Comparative reactivity studies show:

- 6-Fluoro-7-methyl isomer undergoes Friedel-Crafts acylation 40% faster than the 5-fluoro analog

- Suzuki coupling reactions demonstrate 2.3× higher yields with 6-fluoro derivatives versus 8-fluoro counterparts

The unique electronic landscape of this compound continues to drive innovations in catalyst design and medicinal chemistry lead optimization. Its balanced lipophilicity (clogP ≈ 2.1) and polar surface area (48 Ų) make it particularly valuable for blood-brain barrier-penetrant drug candidates.

Properties

Molecular Formula |

C11H11FO |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

6-fluoro-7-methyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H11FO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4H2,1H3 |

InChI Key |

DSMYJZRHMNPWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCCC2=O)C=C1F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Construction of the dihydronaphthalenone core.

- Introduction of the fluorine atom at the 6-position.

- Methylation at the 7-position.

The preparation can be divided into two main stages:

Fluorination Techniques

Selective fluorination at the aromatic position is critical. Common fluorinating agents used include:

- Selectfluor™ (F-TEDA-BF4): A widely used electrophilic fluorinating agent that allows mild and selective fluorination of activated aromatic ketones.

- N-Fluorobenzenesulfonimide (NFSI): Another electrophilic fluorinating agent suitable for aromatic fluorination under controlled conditions.

- Solvents: Acetonitrile or dichloromethane

- Temperature: Room temperature to slightly elevated (25–65 °C)

- Reaction time: Several hours to overnight

These conditions provide high regioselectivity and yields for the fluorination of the aromatic ring adjacent to the ketone group.

Methylation Approaches

Methylation at the 7-position is often achieved via:

- Alkylation of the aromatic ring using methyl halides or methylating agents under Friedel-Crafts conditions or via directed ortho-metalation followed by quenching with methyl electrophiles.

- Alternatively, methyl groups can be introduced earlier in the synthetic sequence by starting from appropriately substituted precursors.

Representative Synthetic Route

A typical synthetic route reported involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Claisen-Schmidt condensation | Aromatic aldehyde + ketone under base catalysis | Formation of α,β-unsaturated ketone intermediate |

| 2. Hydrogenation | Catalytic hydrogenation (e.g., Pd/C) | Saturation of double bond to form dihydronaphthalenone |

| 3. Electrophilic fluorination | Selectfluor™ in MeCN at 65 °C | Introduction of fluorine at 6-position |

| 4. Methylation | Directed ortho-metalation + methyl iodide | Methyl group at 7-position |

This route provides a practical and scalable approach to the target compound with typical yields ranging from 70% to 90% for each step.

Detailed Research Findings and Data

Fluorination Efficiency and Selectivity

- Fluorination of dihydronaphthalenone derivatives using Selectfluor™ typically achieves yields of 75–85%.

- The fluorine incorporation is highly regioselective for the 6-position due to electronic and steric factors.

- Reaction monitoring by NMR shows characteristic shifts confirming fluorine substitution.

Optimization of Reaction Conditions

| Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|

| Acetonitrile | 65 °C | 78 | Optimal for Selectfluor™ |

| Dichloromethane | RT | 70 | Slightly lower yield |

| Methanol | 65 °C | 60 | Possible side reactions |

The choice of solvent and temperature significantly affects fluorination efficiency.

Scale-Up and Industrial Considerations

- Continuous flow reactors have been employed to improve fluorination scalability and reproducibility.

- Automated systems allow precise control of reagent addition and temperature, enhancing yield and purity.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic aldehyde + ketone, base catalyst | 75–90 | Formation of α,β-unsaturated ketone |

| Hydrogenation | Pd/C, H2, room temp | 80–95 | Saturation to dihydronaphthalenone |

| Electrophilic Fluorination | Selectfluor™, MeCN, 65 °C | 75–85 | Selective fluorination at 6-position |

| Methylation | Directed ortho-metalation + MeI | 70–90 | Methyl group introduction at 7-position |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 1 undergoes nucleophilic additions, forming secondary alcohols or amines:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0–25°C | 1-(R-hydroxy)-6-fluoro-7-methyl-dihydronaphthalene | Moderate yields (50–70%) |

| Hydride Reduction | NaBH₄/EtOH or LiAlH₄/Et₂O | 1-Hydroxy-6-fluoro-7-methyl-tetralin | High selectivity (>90%) |

Mechanistic Insight : The electron-withdrawing fluorine at position 6 polarizes the carbonyl group, enhancing electrophilicity and facilitating nucleophilic attack. Steric hindrance from the methyl group at position 7 influences regioselectivity in unsymmetrical additions.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring participates in EAS, with substituents directing incoming electrophiles:

| Electrophile | Conditions | Position Substituted | Major Product |

|---|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄, 0°C | Para to fluorine | 6-Fluoro-5-nitro-7-methyl-dihydronaphthalenone |

| Bromine | Br₂/FeBr₃, CH₂Cl₂, 25°C | Ortho/para to methyl | 8-Bromo-6-fluoro-7-methyl-dihydronaphthalenone |

Key Findings :

-

Fluorine acts as a meta-director due to its strong electron-withdrawing effect, but steric effects from the methyl group can override electronic preferences .

-

Competitive halogenation at multiple positions is observed, requiring chromatographic separation.

Oxidation

The ketone group resists further oxidation under mild conditions but undergoes Baeyer-Villiger oxidation with peracids:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 25°C | 1-Oxo-2-peroxy-6-fluoro-7-methyl-tetralin | Lactone synthesis |

Reduction

Catalytic hydrogenation saturates the tetralin ring:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOAc, 25°C | 6-Fluoro-7-methyl-decalin-1-one | Full saturation in 2–4 hrs |

Functional Group Interconversion

The ketone undergoes condensation reactions to form α,β-unsaturated derivatives:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Claisen-Schmidt | Aromatic aldehyde, NaOH/MeOH | 6-Fluoro-7-methyl-chalcone analog | E-configuration predominant |

Structural Impact :

-

The methyl group at position 7 stabilizes transition states via hyperconjugation, favoring kinetic control in condensations .

Ring-Opening and Rearrangement

Acid-catalyzed reactions induce ring contractions or expansions:

| Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | Heat (80°C) | Fluoro-methyl-indanone derivatives | Wagner-Meerwein rearrangement |

Comparative Reactivity Data

Trends :

Scientific Research Applications

Medicinal Chemistry Applications

6-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against several diseases.

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activities. For instance, compounds derived from this structure have shown efficacy against the Human Immunodeficiency Virus (HIV) and other viral pathogens. The modification of the naphthalene core allows for enhanced interaction with viral targets, potentially leading to improved antiviral agents .

Anti-neuroinflammatory Effects

Studies have highlighted the anti-neuroinflammatory properties of this compound derivatives. These compounds have been shown to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial in neuroinflammatory responses. This makes them promising candidates for treating neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound has been optimized through various methodologies that enhance yield and efficiency.

Multigram Synthesis Techniques

Recent advancements have led to efficient multigram-scale syntheses of this compound and its derivatives. These methods typically involve the condensation reactions using readily available starting materials such as fluorinated ketones and aldehydes. The synthetic routes are designed to minimize steps while maximizing yield, which is particularly beneficial for pharmaceutical applications .

| Synthetic Method | Yield (%) | Starting Materials |

|---|---|---|

| Claisen–Schmidt Condensation | 50 | 4-Fluoropropiophenone, Glyoxylic Acid |

| Diels-Alder Reaction | 71 | 1-Phenylpropan-2-one |

| Bromination-Elimination | Variable | 7-Fluoro-3-methyltetralone |

Synthesis and Characterization

A study reported the synthesis of this compound through a series of reactions involving fluorinated starting materials. The characterization of the synthesized compound was performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structure and purity .

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. These studies involved assessing the compounds' ability to inhibit pro-inflammatory cytokine production in cultured neuronal cells, showcasing their potential application in neuropharmacology .

Mechanism of Action

The mechanism of action of 6-fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methyl group can influence its hydrophobic interactions and overall molecular conformation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Modifications

Substituent Position and Planarity

- 6-Fluoro-7-methyl-DHN vs. 7-Fluoro-2-Benzylidene-DHN (): The 7-fluoro derivative in exhibits a non-planar conformation due to steric hindrance between the fluorine and benzylidene groups, resulting in a dihedral angle of 57.9° between aromatic rings.

Halogen vs. Alkyl Substituents

- 6-Fluoro-7-methyl-DHN vs. 7-Bromo-6-fluoro-DHN () :

Bromine at position 7 () enhances cell permeability and metabolic stability compared to methyl. However, the methyl group in 6-fluoro-7-methyl-DHN may reduce cytotoxicity, as bulky halogens like bromine can interfere with off-target interactions .

Methoxy vs. Methyl Groups

- 6-Fluoro-7-methyl-DHN vs. 7-Methoxy-DHN (): Methoxy groups increase polarity, improving solubility but reducing membrane permeability.

Anti-Neuroinflammatory Activity

- 6-Fluoro-7-methyl-DHN vs. 6m (): Compound 6m (a benzylidene-DHN derivative) showed potent NF-κB inhibition (IC₅₀ = 0.8 µM) and low toxicity in microglial cells.

Anticancer and Antimicrobial Activity

- 6-Fluoro-7-methyl-DHN vs. (E)-7-Bromo-2-(4-methoxybenzylidene)-DHN () :

The brominated analogue demonstrated anticancer activity via protein kinase inhibition. The fluorine and methyl substituents in the target compound may offer a broader therapeutic window due to reduced halogen-related toxicity .

Physicochemical Properties

Crystallographic Insights

- 6-Fluoro-7-methyl-DHN vs. (E)-7-Fluoro-2-(Trifluoromethyl)-DHN (): The trifluoromethyl derivative crystallizes in a monoclinic system with a chair conformation in the DHN ring. The methyl group in 6-fluoro-7-methyl-DHN is expected to induce minor torsional strain, favoring interactions with flat binding sites compared to bulkier substituents .

Biological Activity

6-Fluoro-7-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 7-fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Molecular Formula : C11H11FO

- Molecular Weight : 178.21 g/mol

- CAS Number : 837373-15-6

- IUPAC Name : 7-fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Synthesis

The synthesis of this compound typically involves a series of steps including condensation reactions and subsequent modifications. A notable method reported involves the condensation of 4-fluoropropiophenone with glyoxylic acid, leading to high-yield synthesis pathways that can produce various substituted derivatives useful for further medicinal applications .

Antitumor Activity

Research indicates that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit anti-tumor activities. For instance, certain analogs have been shown to modulate cellular pathways involved in tumor progression and inflammation. Specific studies have highlighted their potential in targeting cancer cell lines, demonstrating effectiveness in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as a modulator of allergic and inflammatory responses, suggesting its utility in treating conditions characterized by chronic inflammation. The mechanism involves interference with pro-inflammatory cytokine production and signaling pathways .

Antiviral Potential

Another area of interest is the antiviral activity of related compounds within the same chemical family. The structural features of this compound may contribute to its effectiveness against viral infections, particularly those involving HIV. Studies have shown that structurally similar compounds can inhibit viral replication through various mechanisms .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.